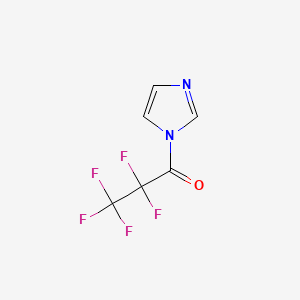

1-(Pentafluoropropionyl)imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Organic Chemistry and Related Disciplines

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. ijsrtjournal.comtsijournals.com First synthesized by Heinrich Debus in 1858, this planar ring system is a cornerstone in organic and medicinal chemistry. ijsrtjournal.comnih.gov Its unique structure imparts a range of desirable properties, including high polarity, water solubility, and the ability to act as both a weak acid and a weak base. tsijournals.comnih.govtsijournals.com

The imidazole ring is a prevalent motif in numerous biologically active molecules, including the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. tsijournals.comlifechemicals.comnih.gov This prevalence in nature has made it a "privileged scaffold" in drug discovery, with imidazole derivatives being investigated and utilized for a wide array of therapeutic applications, including as anticancer, antifungal, antibacterial, and anti-inflammatory agents. ijsrtjournal.comnih.govnih.govnumberanalytics.comnih.govmdpi.com Beyond its medicinal importance, the imidazole framework is a versatile building block in the synthesis of ionic liquids, catalysts, and advanced materials. lifechemicals.com

Role of Perfluorinated Acyl Groups in Chemical Synthesis and Derivatization

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by a chain of carbon atoms where most or all hydrogen atoms have been replaced by fluorine atoms. nih.gov This high degree of fluorination imparts exceptional chemical and thermal stability. nih.govnih.gov In the context of acyl groups, the presence of fluorine atoms significantly alters the electronic properties of the carbonyl group.

The strong electron-withdrawing nature of the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon. This increased reactivity makes perfluorinated acyl groups potent acylating agents, readily reacting with nucleophiles such as alcohols and amines. This property is widely exploited in derivatization reactions, particularly for analytical purposes like gas chromatography (GC), where the introduction of a fluorinated tag can improve the volatility and detectability of an analyte. sigmaaldrich.com

Academic Context and Research Significance of 1-(Pentafluoropropionyl)imidazole

This compound emerges at the intersection of these two fundamental chemical concepts. It is an acyl imidazole, specifically a fluorinated derivative where a pentafluoropropionyl group is attached to one of the nitrogen atoms of the imidazole ring. Its molecular formula is C₆H₃F₅N₂O. lookchem.com

This compound is primarily recognized as a highly effective derivatizing reagent. sigmaaldrich.com The combination of the reactive acyl imidazole functionality with the electron-withdrawing pentafluoropropionyl group makes it a powerful tool for acylation reactions. In research, it is frequently used to modify other compounds to enhance their analytical properties for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com For instance, it has been used in the derivatization of samples for the analysis of d-chiro-Inositol in biological studies. sigmaaldrich.com The introduction of the pentafluoropropionyl group can lead to higher yields in derivatization compared to other reagents like pentafluoropropionic anhydride (B1165640). sigmaaldrich.com

The study of fluorinated imidazoles and their analogs is an active area of research, driven by the observation that the incorporation of fluorine can significantly enhance the biological activity of heterocyclic compounds. researchgate.net While the primary application of this compound has been in analytical chemistry, the broader interest in fluorinated heterocycles suggests potential for its derivatives in medicinal chemistry and materials science. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃F₅N₂O |

| Molecular Weight | 214.09 g/mol |

| Density | 1.4 g/mL at 20 °C |

| Boiling Point | 167.6 °C at 760 mmHg |

| Refractive Index | n20/D 1.399 |

| Flash Point | 55.2 °C |

| Storage Temperature | −20°C |

| Data sourced from multiple references. sigmaaldrich.comlookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-imidazol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4(14)13-2-1-12-3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUSRIIEPFQBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221959 | |

| Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71735-32-5 | |

| Record name | 2,2,3,3,3-Pentafluoro-1-(1H-imidazol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71735-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71735-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,3,3,3-pentafluoro-1-oxopropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Pentafluoropropionyl)imidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM2C96C9CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Pentafluoropropionyl Imidazole

Direct Acylation Routes for N-Acylimidazole Formation

Direct acylation of imidazole (B134444) represents the most straightforward approach to synthesizing 1-(pentafluoropropionyl)imidazole. These methods involve the reaction of imidazole with a suitable pentafluoropropionylating agent.

Acylation of Imidazole with Pentafluoropropionyl Chloride

A principal method for the synthesis of this compound involves the reaction between imidazole and pentafluoropropionyl chloride. This reaction leverages the nucleophilic character of the imidazole nitrogen, which attacks the electrophilic carbonyl carbon of the acyl chloride.

The successful synthesis via this route is highly dependent on the meticulous control of reaction parameters to maximize the yield and minimize the formation of byproducts. Key factors that necessitate optimization include the choice of solvent, the reaction atmosphere, temperature, and the stoichiometry of the reactants.

An inert atmosphere is typically required to prevent the hydrolysis of the highly reactive pentafluoropropionyl chloride. smolecule.com Common solvents used for this reaction are aprotic, such as dichloromethane (B109758) or acetonitrile, to avoid interference with the reaction. smolecule.com Temperature control is also crucial, as acyl chlorides are highly reactive.

Table 1: Optimized Reaction Parameters for Acylation with Pentafluoropropionyl Chloride

| Parameter | Optimal Condition | Rationale |

| Solvent | Dichloromethane, Acetonitrile | Aprotic, inert solvents prevent hydrolysis of the acyl chloride. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents moisture from interfering with the reaction. smolecule.com |

| Temperature | Controlled, often sub-ambient to room temperature | Manages the high reactivity of the acyl chloride and minimizes side reactions. |

| Stoichiometry | Equimolar or slight excess of imidazole | Ensures complete consumption of the more valuable acyl chloride. |

The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrystudent.com The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the pentafluoropropionyl chloride. This initial attack forms a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

The strong electron-withdrawing effect of the pentafluoropropyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The resulting protonated this compound is then deprotonated, often by another molecule of imidazole acting as a base, to yield the final product and imidazole hydrochloride.

Acylation with Pentafluoropropionic Anhydride (B1165640)

An alternative and primary direct route for the synthesis of this compound is the acylation of imidazole using pentafluoropropionic anhydride as the acylating agent. This method is often preferred as it can lead to higher yields compared to the use of pentafluoropropionyl chloride. chemdad.com

The reaction is generally conducted in an inert aprotic solvent, such as dichloromethane or acetonitrile, to prevent the hydrolysis of both the anhydride and the final product. The mechanism is similar to that with the acyl chloride, involving nucleophilic attack by the imidazole on a carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. The collapse of this intermediate results in the formation of this compound and a pentafluoropropionate anion as the leaving group.

Ring Formation and Subsequent Acylation Strategies

While direct acylation is common, alternative strategies involving the formation of the imidazole ring followed by or concurrent with acylation exist.

One-Pot Conversion from N-Acyl-N-alkylglycine Derivatives

A notable one-pot synthesis involves the reaction of N-acyl-N-alkylglycine derivatives with pentafluoropropionic anhydride. This process is then followed by a ring transformation with a reagent such as formamidine (B1211174) to construct the imidazole ring.

The initial step requires the treatment of the N-acyl-N-alkylglycine with pentafluoropropionic anhydride, typically in a solvent like dichloromethane, at temperatures ranging from 0°C to room temperature. Following this, the addition of an amidine, such as formamidine hydrochloride, in the presence of a base like potassium carbonate, induces a ring transformation to yield the this compound derivative. This method has been reported to provide good yields, generally in the range of 60–70%.

Table 2: Summary of One-Pot Synthesis from N-Acyl-N-alkylglycine

| Reactant 1 | Reactant 2 | Reagent for Ring Formation | Solvent | Temperature | Reported Yield |

| N-acyl-N-alkylglycine | Pentafluoropropionic anhydride | Formamidine hydrochloride / K₂CO₃ | Dichloromethane | 0°C to Room Temp. | 60-70% |

Integration with Established Imidazole Synthesis Methods

The pentafluoropropionyl group can be incorporated in conjunction with classic named reactions used for synthesizing the imidazole core.

Debus-Radziszewski Synthesis : This multicomponent reaction traditionally synthesizes imidazoles from a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net It is a foundational method for creating C-substituted imidazoles. derpharmachemica.com To produce N-substituted imidazoles, a primary amine can be used in place of one equivalent of ammonia. wikipedia.org Integration for the synthesis of this compound could theoretically occur post-synthesis, where the imidazole ring is first formed via the Debus-Radziszewski reaction and subsequently acylated with pentafluoropropionic anhydride or chloride. A one-pot variant could also be envisioned where the acylation step follows the ring formation in the same reaction vessel.

Van Leusen Imidazole Synthesis : This method prepares imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). organic-chemistry.org The aldimine is often generated in situ from an aldehyde and a primary amine, making it a three-component reaction. organic-chemistry.orgwikipedia.org Similar to the Debus-Radziszewski approach, direct synthesis of this compound would involve first creating the imidazole ring using the Van Leusen method, followed by N-acylation. The versatility of the Van Leusen synthesis in creating various substituted imidazoles makes it a valuable precursor route. nih.govresearchgate.net

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. iau.irsemanticscholar.org The Debus-Radziszewski and Van Leusen reactions are themselves examples of MCRs. wikipedia.orgorganic-chemistry.org Modern MCRs for imidazole synthesis offer streamlined pathways to highly substituted products. rsc.orgresearchgate.net The synthesis of this compound could be integrated into an MCR by using a pre-acylated starting material or by performing a final acylation step in a sequential one-pot procedure. semanticscholar.org

Advanced Catalytic and Enhanced Synthetic Approaches

Modern synthetic chemistry offers advanced techniques to improve the efficiency, yield, and environmental footprint of chemical reactions.

Catalytic Promotion of Imidazole Ring Formation and Acylation

The synthesis of substituted imidazoles can be significantly improved through catalysis. For multicomponent reactions like the Debus-Radziszewski synthesis, various catalysts are employed to enhance yields and reduce reaction times. These include Lewis acids, solid-supported acids like HBF₄–SiO₂, and metal tetrafluoroborates such as Zn(BF₄)₂. rsc.orgijprajournal.com These catalysts facilitate the condensation and cyclization steps required for imidazole ring formation. rsc.org

For the N-acylation step, catalytic methods can also be applied. While the reaction of imidazole with highly reactive agents like pentafluoropropionic anhydride is often rapid, catalysts can be employed in cases with less reactive acylating agents or for achieving higher selectivity. nih.gov For instance, iridium-catalyzed N-allylation demonstrates the potential for catalytic functionalization of the imidazole nitrogen, a principle that can be extended to acylation. nih.gov Cation-directed desymmetrization using phase-transfer catalysis has also been shown to be effective for the enantioselective synthesis of axially chiral imidazoles, highlighting the advanced catalytic strategies available for modifying the imidazole core. nih.gov

Microwave and Ultrasound-Assisted Synthesis Enhancements

The application of non-conventional energy sources can dramatically accelerate the synthesis of imidazole derivatives.

Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient synthetic enhancement. nih.govnih.gov The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates. nih.gov Ultrasound has been effectively used to promote the synthesis of a wide range of substituted imidazoles, often under mild conditions and with excellent yields. nih.govmdpi.com This method's advantages include shorter reaction times, operational simplicity, and environmental friendliness, making it a promising approach for enhancing the synthesis of this compound. mdpi.com

Purification and Isolation Techniques for this compound

After synthesis, the isolation and purification of this compound are crucial for obtaining a product of high purity. Standard laboratory techniques are employed, tailored to the compound's specific properties.

Chromatography : Column chromatography is a common method for purifying organic compounds. Given the polarity of the imidazole ring and the distinct properties of the fluorinated acyl group, silica gel chromatography can effectively separate the target compound from unreacted starting materials and byproducts.

Distillation : this compound has a reported boiling point of 46-47°C at a reduced pressure of 15 mmHg. smolecule.com This volatility allows for purification by vacuum distillation, which is particularly useful for removing non-volatile impurities.

Crystallization/Precipitation : If the compound is a solid at room temperature or forms stable salts, crystallization from an appropriate solvent system can be an effective purification method. Selective precipitation is another viable technique. For imidazole derivatives, treatment with a strong acid can lead to the selective precipitation of a desired regioisomer as a salt, separating it from other isomers in the mixture. google.com

Acid-Base Extraction : The imidazole moiety has basic properties and can be protonated by acids. pharmaguideline.com This allows for purification using acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the basic imidazole-containing compounds, leaving non-basic impurities behind in the organic layer. The desired compound can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.

Reactivity and Reaction Mechanisms of 1 Pentafluoropropionyl Imidazole

General Reactivity Profile as an Acylating Agent

1-(Pentafluoropropionyl)imidazole is a highly reactive acylating agent, a characteristic derived from the specific electronic properties of its constituent parts: the pentafluoropropionyl group and the imidazole (B134444) ring. These features combine to create a potent reagent for the transfer of the pentafluoropropionyl group to various nucleophiles.

The carbonyl carbon in this compound exhibits a high degree of electrophilicity, making it exceptionally susceptible to nucleophilic attack. This enhanced reactivity is a direct result of the strong electron-withdrawing inductive effect exerted by the pentafluoroethyl group attached to the carbonyl. The five fluorine atoms, being the most electronegative elements, pull electron density away from the carbonyl group. This polarization significantly increases the partial positive charge on the carbonyl carbon, rendering it a prime target for nucleophiles.

Table 1: Structural Components and their Electronic Effects

| Component | Formula | Electronic Effect on Carbonyl Group |

|---|---|---|

| Pentafluoropropionyl Group | C₂F₅CO- | Strongly electron-withdrawing (-I effect) |

The imidazole ring serves as a highly effective leaving group, a critical factor in the high acylating potential of the molecule. vaia.com In N-acylimidazoles, the bond between the carbonyl carbon and the imidazole nitrogen is readily cleaved. Upon departure during a nucleophilic acyl substitution reaction, the imidazole molecule is released as a neutral and stable aromatic compound. vaia.comnih.gov Its stability, conferred by its aromaticity, is a significant thermodynamic driving force for the reaction, making imidazolides much more reactive than other amides in nucleophilic acyl substitution. vaia.com

Nucleophilic Acylation Reactions Catalyzed by this compound

The high reactivity of this compound makes it an efficient reagent for the acylation of various functional groups, most notably alcohols and amines. These reactions proceed via a nucleophilic acyl substitution mechanism.

This compound is used to convert alcohols and other compounds containing hydroxyl (-OH) functionalities into their corresponding pentafluoropropionyl esters. organic-chemistry.org This process, known as esterification, involves the reaction of the alcohol, acting as a nucleophile, with the acylating agent. chemguide.co.uk The reaction is typically rapid and can be performed under mild conditions due to the high reactivity of the acylimidazole.

The formation of an ester from an alcohol and this compound follows a two-step nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The reaction initiates with the attack of the lone pair of electrons on the alcohol's oxygen atom at the highly electrophilic carbonyl carbon of the this compound. This step results in the formation of a transient, unstable tetrahedral intermediate. masterorganicchemistry.com

Leaving Group Elimination: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the imidazole ring is expelled as a stable, neutral molecule. A proton is subsequently lost from the oxonium ion to yield the final ester product and a protonated imidazole molecule. vaia.commasterorganicchemistry.com

Table 2: Mechanistic Steps of Esterification

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | The alcohol's oxygen atom attacks the carbonyl carbon. | A tetrahedral intermediate is formed. |

Similar to its reaction with alcohols, this compound readily reacts with primary and secondary amines to form the corresponding N-pentafluoropropionyl amides. nih.gov In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the activated carbonyl carbon. Research has demonstrated that acid imidazolides can react selectively with primary amines, even in the presence of secondary amines. nih.gov This selectivity provides a controlled method for amide synthesis. nih.gov The reaction proceeds efficiently to yield stable tertiary and secondary amides. researchgate.net

Table 3: Amidation Reactions with Different Amine Types

| Amine Type | Nucleophile | Product |

|---|---|---|

| Primary Amine | R-NH₂ | Secondary Amide (R-NH-CO-C₂F₅) |

Acylation of Carboxylic Acids

This compound serves as a potent acylating agent, facilitating the conversion of carboxylic acids into their corresponding pentafluoropropionyl esters. This reactivity is attributed to the highly activated carbonyl group in the this compound molecule. The electron-withdrawing nature of the pentafluoropropionyl group significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the carboxylate anion.

This method of derivatization is particularly useful in analytical chemistry, for instance, in the analysis of fatty acids by gas chromatography (GC). sigmaaldrich.comrestek.comnih.gov The conversion of polar carboxylic acids to their less polar pentafluoropropionyl esters increases their volatility, making them more amenable to GC analysis. sigmaaldrich.com

Table 1: General Conditions for Carboxylic Acid Acylation

| Parameter | Condition |

| Reactants | This compound, Carboxylic Acid |

| Solvent | Aprotic solvent (e.g., acetonitrile, dichloromethane) |

| Temperature | Typically room temperature |

| Catalyst | Often not required due to the high reactivity of the acylating agent. A non-nucleophilic base may be used to deprotonate the carboxylic acid. |

Acylation of Thiols and Sulfhydryl Groups

Similar to its reaction with carboxylic acids, this compound is expected to readily acylate thiols (mercaptans) and sulfhydryl groups in other molecules, such as cysteine residues in proteins. The high electrophilicity of the carbonyl carbon in this compound makes it a prime target for the nucleophilic sulfur atom of a thiol.

The reaction mechanism involves the nucleophilic attack of the thiolate anion on the carbonyl carbon of the acyl-imidazole, forming a tetrahedral intermediate. The subsequent elimination of the imidazole leaving group yields a highly stable thioester. The reactivity of sulfhydryl groups with various electrophiles is a well-established principle in chemical biology and bioconjugation. nih.gov While direct studies on the acylation of thiols with this compound are not extensively documented in the provided search results, the known reactivity of sulfhydryl groups suggests this reaction would be efficient. nih.gov The formation of stable thioesters is a common strategy for the modification and analysis of thiol-containing molecules.

Table 2: Expected Reactivity with Thiols

| Reactant | Product Type | Reaction Conditions |

| Thiol (R-SH) | Thioester (R-S-CO-C2F5) | Aprotic solvent, often with a mild base to generate the thiolate. |

| Sulfhydryl group (in proteins) | Acylated cysteine residue | Aqueous buffer, pH slightly basic to favor the thiolate form. |

Intrinsic Chemical Transformations of this compound

The intrinsic chemical transformations of this compound itself, outside of its role as an acylating agent, are not well-documented in readily available literature. However, based on the general chemistry of imidazoles and N-acyl compounds, certain reactions can be inferred.

Oxidation Reactions

The imidazole ring is susceptible to oxidation, though it is a relatively electron-rich heterocycle. nih.gov Atmospheric oxidation of imidazole initiated by hydroxyl radicals has been studied, indicating that the ring can be opened under these conditions. rsc.orgrsc.org However, the presence of the strongly electron-withdrawing pentafluoropropionyl group at the N-1 position would likely deactivate the imidazole ring towards electrophilic attack, making oxidation more difficult compared to unsubstituted imidazole. Specific studies on the oxidation of this compound are not available in the provided search results.

Reduction Reactions

The reduction of the carbonyl group in N-acylimidazoles can be achieved using strong reducing agents like lithium aluminum hydride. youtube.com In the case of this compound, this would likely lead to the formation of 1-(2,2,3,3,3-pentafluoropropyl)imidazole. The pentafluoropropionyl group itself is generally resistant to reduction under standard catalytic hydrogenation conditions due to the strength of the C-F bonds. Specific experimental details for the reduction of this compound were not found.

Substitution Reactions

Electrophilic substitution on the imidazole ring of this compound is expected to be significantly hindered. The N-acyl group is strongly deactivating, withdrawing electron density from the ring system and making it less susceptible to attack by electrophiles. nih.gov Nucleophilic substitution on the imidazole ring is also unlikely under normal conditions.

Substitution reactions would more likely involve the displacement of the entire pentafluoropropionyl group through hydrolysis or reaction with other nucleophiles, as discussed in the acylation sections. The stability of N-acylimidazoles can be influenced by steric and electronic factors. electronicsandbooks.comnih.govresearchgate.net For instance, studies on other N-acylimidazoles show that hydrolysis rates are dependent on the substituents on the acyl group and the imidazole ring. electronicsandbooks.comacs.org

Ring-Opening Reactions

The imidazole ring is generally stable, but it can be opened under certain conditions. For example, the alkaline-induced opening of the imidazole ring of 7-methylguanosine (B147621) has been reported. nih.gov Fragmentation of the purine (B94841) imidazole ring can also occur upon DNA oxidation. nih.gov The stability of the imidazole fungicide Prochloraz, which contains an N-substituted imidazole ring, has been studied at different pH values, with slower degradation observed at neutral pH. nih.gov

For this compound, ring-opening would likely require harsh conditions, such as strong alkali, which would also lead to the hydrolysis of the acyl group. The electron-withdrawing nature of the pentafluoropropionyl group might influence the stability of the imidazole ring, but specific data on ring-opening reactions of this compound are not available in the searched literature. The primary mode of degradation for N-acylimidazoles is typically hydrolysis of the acyl-nitrogen bond rather than the opening of the imidazole ring itself. electronicsandbooks.comresearchgate.netrsc.org

Comparative Reactivity and Stability Studies of this compound

The reactivity and stability of this compound are best understood through comparison with structurally and functionally related acylating agents. These comparisons highlight the unique properties conferred by the pentafluoropropionyl group in conjunction with the imidazole leaving group.

Comparison with 1-(Trifluoroacetyl)imidazole (B74255)

This compound (PFPI) and 1-(trifluoroacetyl)imidazole (TFAI) are both potent perfluoroacylating agents, belonging to the class of N-acylimidazoles which are known to be reactive heterocyclic amides. nih.gov Their primary difference lies in the length of the perfluoroalkyl chain (a pentafluoroethyl group in PFPI versus a trifluoromethyl group in TFAI). This structural distinction has significant implications for their reactivity and stability.

Reactivity: The reactivity of these compounds in acylation reactions is largely dictated by the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the perfluoroalkyl group is a key factor. Both the trifluoromethyl (-CF3) and pentafluoroethyl (-C2F5) groups are powerful electron-withdrawing substituents due to the high electronegativity of fluorine atoms. nih.govvaia.com This inductive effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

The pentafluoroethyl group in PFPI is generally considered to be more strongly electron-withdrawing than the trifluoromethyl group in TFAI. This increased inductive effect further enhances the electrophilicity of the acyl carbon in PFPI, making it, in principle, more reactive towards nucleophiles than TFAI. Perfluoroalkyl groups, in general, have been shown to have profound effects on the chemistry of electrophiles, with their strong electron-withdrawing properties leading to greatly enhanced reactivities. nih.gov

| Property | This compound (PFPI) | 1-(Trifluoroacetyl)imidazole (TFAI) |

|---|---|---|

| Molecular Formula | C₆H₃F₅N₂O | C₅H₃F₃N₂O |

| Molecular Weight | 214.09 g/mol sigmaaldrich.com | 164.09 g/mol sigmaaldrich.com |

| Appearance | Data not available | Colorless to light yellow liquid |

| Boiling Point | 167.6 °C at 760 mmHg lookchem.com | 137 °C (lit.) sigmaaldrich.com |

| Density | 1.4 g/mL at 20 °C (lit.) sigmaaldrich.com | 1.442 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.399 sigmaaldrich.com | n20/D 1.424 (lit.) sigmaaldrich.com |

| Primary Use | Derivatizing agent for GC sigmaaldrich.com | Derivatizing agent for GC-MS chemicalbook.com |

Comparison with Perfluoropropionic Anhydride (B1165640)

A direct comparison can be made between this compound and perfluoropropionic anhydride (PFPA), as both are used to introduce the pentafluoropropionyl (PFP) group onto analytes, particularly in the field of gas chromatography (GC).

Reactivity and Yield: In acylation reactions, both PFPI and PFPA function as electrophilic reagents. The key difference in their reaction mechanism is the nature of the leaving group. For PFPI, the leaving group is the imidazole anion, whereas for PFPA, it is the pentafluoropropionate anion.

Research has shown that this compound can be a more efficient reagent in certain applications. Specifically, PFPI was found to provide a higher yield of products than perfluoropropionic anhydride during the preparation of methyl ester/pentafluoropropionyl derivatives. sigmaaldrich.comsigmaaldrich.com This suggests that for certain substrates, the imidazole leaving group facilitates a more complete or favorable reaction compared to the carboxylate leaving group of the anhydride. While acid anhydrides are generally less electrophilic than acyl chlorides, they are still highly reactive acylating agents. researchgate.net The superior performance of PFPI in specific derivatization contexts highlights its value as a specialized reagent. sigmaaldrich.com

Stability and Handling: Both reagents are reactive and moisture-sensitive. Perfluoropropionic anhydride reacts with water to form the corresponding carboxylic acid. Similarly, N-acylimidazoles are susceptible to hydrolysis. nih.gov The derivatives formed using PFPA with amines like histamine, agmatine, and putrescine have been found to be stable in ethyl acetate (B1210297) for several hours at room temperature, which is a critical factor for analytical reproducibility. nih.gov While PFPA is a widely used derivatizing agent, PFPI's higher efficiency in certain cases makes it a valuable alternative. sigmaaldrich.comnih.govnih.gov

| Feature | This compound (PFPI) | Perfluoropropionic Anhydride (PFPA) |

|---|---|---|

| Acyl Group | Pentafluoropropionyl | Pentafluoropropionyl |

| Leaving Group | Imidazole | Pentafluoropropionate |

| Reaction Byproduct | Imidazole | Pentafluoropropionic Acid |

| Reported Yield | Reported to give higher yields in specific methyl ester/pentafluoropropionyl derivatizations. sigmaaldrich.comsigmaaldrich.com | Widely used, though may give lower yields than PFPI in some cases. sigmaaldrich.comsigmaaldrich.com |

| Primary Application | Derivatization reagent for GC, especially for alcohols and carboxylic acids. sigmaaldrich.com | Common derivatization reagent for amines and other compounds for GC-MS analysis. nih.govnih.gov |

Comparison with Perfluoropropionic Acid

The comparison between this compound and perfluoropropionic acid highlights a fundamental difference in reactivity for acylation reactions.

Reactivity: this compound is an "activated" form of perfluoropropionic acid. The imidazole ring serves as an excellent leaving group, making the acyl group readily transferable to a nucleophile. In contrast, perfluoropropionic acid is a carboxylic acid and is significantly less reactive as an acylating agent. libretexts.org The leaving group from a direct acylation reaction with a carboxylic acid would be a hydroxide (B78521) ion (OH-), which is a very poor leaving group.

Consequently, acylation reactions using carboxylic acids directly are generally not feasible under mild conditions. libretexts.org They typically require the use of a coupling agent (like a carbodiimide) to first convert the carboxylic acid into a more reactive intermediate, or they necessitate harsh reaction conditions such as high temperatures. magtech.com.cn PFPI, on the other hand, is a potent acylating agent in its own right and can react with nucleophiles like alcohols and amines under mild conditions without the need for additional activators. nih.gov

Stability: Perfluoropropionic acid is a stable chemical compound. In contrast, this compound is inherently more reactive and thus less stable, particularly in the presence of nucleophiles like water. nih.gov This high reactivity is precisely what makes it an effective acylating agent.

| Property | This compound (PFPI) | Perfluoropropionic Acid |

|---|---|---|

| Molecular Formula | C₆H₃F₅N₂O | C₃HF₅O₂ |

| Molecular Weight | 214.09 g/mol sigmaaldrich.com | 164.03 g/mol |

| Chemical Class | N-Acylimidazole (activated carboxylic acid derivative) | Carboxylic Acid |

| Reactivity as Acylating Agent | High; readily acylates nucleophiles. | Very low; requires activation (e.g., with a coupling agent). libretexts.orgmagtech.com.cn |

| Leaving Group in Acylation | Imidazole | Hydroxide (energetically unfavorable) |

| Stability | Moisture-sensitive, reactive. lookchem.com | Stable compound. |

Applications in Advanced Organic Synthesis and Analytical Methodologies

Derivatization Agent in Analytical Chemistry

1-(Pentafluoropropionyl)imidazole (PFPI) serves as a potent derivatizing reagent in analytical chemistry, particularly for gas chromatography (GC) applications. Derivatization is a critical sample preparation step that chemically modifies an analyte to produce a new compound with properties more suitable for a given analytical technique. For GC, this process aims to convert polar, non-volatile, or thermally unstable compounds into more volatile, less reactive, and thermally stable derivatives, thereby improving their chromatographic behavior and detection. PFPI is specifically designed to react quantitatively with active hydrogen atoms present in various functional groups.

In the field of Gas Chromatography-Mass Spectrometry (GC-MS), derivatization with reagents like PFPI is fundamental for expanding the range of analyzable compounds. The technique is especially useful for polar molecules such as amino acids, alcohols, and amines, which often exhibit poor chromatographic performance in their native form. The introduction of a pentafluoropropionyl group from PFPI onto these molecules significantly enhances their suitability for GC-MS analysis.

The primary goal of derivatization in GC is to increase the volatility of polar analytes by replacing active hydrogens on functional groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) with a nonpolar moiety. The pentafluoropropionyl group is highly effective in this regard. By masking the polar sites, it reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte, making it sufficiently volatile to be transported through the GC column.

Furthermore, the presence of five fluorine atoms in the pentafluoropropionyl group significantly enhances detectability, especially when using an electron capture detector (ECD) or negative-ion chemical ionization (NICI) mass spectrometry. These electronegative fluorine atoms give the derivative a high electron affinity, leading to a much stronger signal and consequently lower limits of detection. For instance, in the GC-MS analysis of γ-glutamyl peptides, the pentafluoropropionyl derivatives are analyzed in electron-capture negative-ion chemical ionization (ECNICI) mode to achieve high sensitivity mdpi.com.

This compound is an effective reagent for the derivatization of alcohols and carboxylic acids prior to GC analysis sigmaaldrich.com. Many compounds in this class, particularly polyfunctional acids, are non-volatile or thermally unstable and cannot be analyzed directly colostate.edu. PFPI reacts with the hydroxyl group of alcohols and the carboxyl group of acids to form the corresponding pentafluoropropionyl esters. This transformation replaces the polar, active hydrogen, which is a principal reason for converting these acids into less polar derivatives before GC analysis colostate.edu. The resulting esters are significantly more volatile and exhibit improved peak shapes, leading to better resolution and more reproducible retention times. For example, a two-step derivatization process is often employed for complex molecules, where esterification of carboxyl groups is followed by acylation of other functional groups with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA), a close analog of PFPI mdpi.comresearchgate.net.

PFPI is used to acylate amino and hydroxyl functionalities quantitatively, yielding stable derivatives suitable for GC-MS sigmaaldrich.com. The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen (of an amine) or oxygen (of a hydroxyl group) on the electrophilic carbonyl carbon of the PFPI molecule. This process is crucial for the analysis of a wide range of biomolecules, including amino acids and biogenic amines, which contain these functional groups sigmaaldrich.com. The derivatization of these polar groups reduces their polarity and increases thermal stability, which is essential for successful GC analysis mdpi.com. The high reactivity of PFPI allows for efficient labeling of both amino and hydroxyl groups, sometimes in a single step nih.gov. Research has shown that PFPI can provide higher yields of derivatized products compared to its anhydride counterpart, pentafluoropropionic anhydride (PFPA), in certain applications sigmaaldrich.com.

The utility of pentafluoropropionyl derivatization is evident in various biomedical and environmental analyses.

British Anti-Lewisite (BAL): A method for determining the concentration of British Anti-Lewisite (2,3-dimercapto-1-propanol), a chelating agent used to treat heavy metal poisoning, in plasma has been developed using GC-MS researchgate.netresearchgate.netmedlink.comnih.gov. The method involves the derivatization of BAL's thiol groups with a pentafluoropropionyl reagent to form stable derivatives that are sensitive to GC-MS detection researchgate.net. This allows for reliable and sensitive quantification of the compound in biological samples researchgate.net.

Polyamines and Biogenic Amines: Polyamines (e.g., putrescine, spermidine) and biogenic amines (e.g., histamine, agmatine) are important biological molecules whose analysis is often challenging due to their polarity semanticscholar.org. Derivatization with the closely related reagent pentafluoropropionic anhydride (PFPA) has been extensively studied for their simultaneous quantification by GC-MS nih.govnih.gov. The derivatization acylates all amine groups; for example, putrescine forms a di-PFP derivative, while spermidine and agmatine form tri-PFP derivatives nih.gov. This methodology has been applied to various biological samples, demonstrating its effectiveness in converting these amines into volatile and detectable compounds nih.govresearchgate.net.

| Analyte | Number of PFP Groups Added | Resulting Derivative |

|---|---|---|

| Putrescine (PUT) | 2 | PUT-(PFP)₂ |

| Histamine (HA) | 2 | HA-(PFP)₂ |

| Agmatine (AGM) | 3 | AGM-(PFP)₃ |

| Spermidine (SPD) | 3 | SPD-(PFP)₃ |

The success of a derivatization reaction depends on several key parameters that must be optimized to ensure a high and reproducible yield of the desired product sigmaaldrich.com.

Reaction Conditions (Temperature and Time): The temperature and duration of the reaction are critical. For many amines and amino acids, derivatization with PFPA (and by extension, PFPI) is often carried out at 65°C for 30 minutes nih.govresearchgate.net. Studies have shown that these conditions are generally sufficient for the reaction to go to completion nih.gov. However, optimization is crucial; some reactions may require higher temperatures or longer incubation times to achieve maximum yield, while for other analytes, milder conditions may be necessary to prevent degradation mdpi.comsigmaaldrich.com. For example, when derivatizing lysergic acid amide (LSD), increasing the temperature from 68°C to 75°C was necessary to push the reaction to approximately 95% completion sigmaaldrich.com.

Solvent Selection: The choice of solvent can significantly impact the derivatization efficiency and the subsequent chromatographic analysis. For the analysis of biogenic amines as their PFP derivatives, ethyl acetate (B1210297) was found to be a superior solvent compared to toluene nih.govnih.gov. Using ethyl acetate for extraction and injection, combined with a lower starting GC column temperature (40°C instead of 70°C), was required for the simultaneous and reliable quantitative analysis of histamine, agmatine, putrescine, and spermidine nih.gov.

Reagent Concentration: The amount of derivatizing reagent used should be in sufficient excess to drive the reaction to completion. The optimization of reagent dosage is a common step in method development to ensure all analyte molecules are derivatized researchgate.net.

pH Control: For some analytes, particularly those with acidic or basic properties, the pH of the reaction mixture can influence the derivatization efficiency. For instance, in the analysis of imidazole-like compounds, adjusting the pH to 8.0 was found to be optimal for extraction gdut.edu.cn.

Stability of Derivatives: The stability of the formed derivatives is essential for obtaining reliable and reproducible results. The PFP derivatives of histamine, agmatine, putrescine, and spermidine were found to be stable in ethyl acetate for several hours at room temperature, which is adequate for typical automated GC-MS analysis sequences nih.govnih.gov.

| Parameter | Optimized Condition | Rationale/Outcome |

|---|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFPA) | Forms stable and volatile PFP derivatives. |

| Temperature | 65 °C | Sufficient for complete acylation of primary and secondary amines. |

| Time | 30 minutes | Adequate time for the reaction to reach completion. |

| Solvent | Ethyl acetate | Superior to toluene for extraction and injection, leading to lower detection limits. |

| GC Starting Temperature | 40 °C | Necessary for reliable quantitative analysis of histamine-PFP derivative. |

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Reagent for Selective Functional Group Interconversion

This compound (PFPI) is a highly effective reagent for the selective interconversion of functional groups, primarily through acylation reactions. Its utility stems from the unique combination of a highly reactive N-acylimidazole system with a strongly electron-withdrawing pentafluoropropionyl group. This structure renders the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.

The primary application of PFPI in functional group interconversion lies in its ability to derivatize molecules containing hydroxyl (-OH) and amino (-NH₂) groups. chemdad.com In these reactions, PFPI transfers its pentafluoropropionyl group to the nucleophilic functional group, converting alcohols into pentafluoropropionyl esters and amines into pentafluoropropionyl amides. This transformation is particularly valuable in analytical methodologies like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The resulting derivatives are typically more volatile and have enhanced detection characteristics, especially for electron capture detection, facilitating their analysis. smolecule.com

Compared to other acylating agents like pentafluoropropionic anhydride (PFPA), this compound has been shown to produce higher yields of the desired derivatives in certain applications, such as the preparation of methyl ester/pentafluoropropionyl derivatives. chemdad.com The imidazole (B134444) ring acts as a good leaving group, facilitating the acyl transfer under mild conditions.

Key Reactions and Substrates:

| Nucleophilic Functional Group | Substrate Class Example | Resulting Functional Group | Application |

| Hydroxyl (-OH) | Alcohols, Carboxylic Acids | Pentafluoropropionyl Ester | GC Derivatization |

| Amino (-NH₂) | Primary & Secondary Amines | Pentafluoropropionyl Amide | GC Derivatization |

This reactivity profile makes PFPI a powerful tool for chemists needing to modify specific functional groups within a molecule, either to alter its chemical properties for subsequent synthetic steps or to enhance its detectability for analytical purposes.

Building Block for the Introduction of Perfluoropropionyl Moieties in Complex Structures

The potent acylating power of this compound makes it an excellent building block for incorporating the pentafluoropropionyl (C₂F₅CO-) moiety into more complex molecular architectures. The introduction of perfluorinated groups can significantly alter the physical, chemical, and biological properties of a molecule, including its lipophilicity, thermal stability, and metabolic stability.

The high reactivity of the acyl imidazole, which is further enhanced by the electron-withdrawing nature of the pentafluoropropionyl group, allows for efficient acylation of various nucleophilic substrates. This property is exploited in research to modify compounds to study their structure-activity relationships or to enhance their analytical properties.

A notable example is its use in the derivatization of d-chiro-Inositol for analysis in biological studies. In this context, PFPI serves to attach the pentafluoropropionyl group to the hydroxyl functionalities of the inositol molecule, creating a derivative suitable for GC-MS analysis. chemdad.com This demonstrates its role as a key reagent for introducing the C₂F₅CO- tag into a poly-hydroxylated natural product.

The general reaction scheme for this application can be summarized as follows:

Substrate-Nu + this compound → Substrate-Nu-C(O)C₂F₅ + Imidazole (where Nu represents a nucleophilic group like -O- or -NH-)

The use of PFPI as a building block is particularly advantageous due to the mild reaction conditions required and the clean formation of products, with the only major byproduct being the water-soluble and easily removable imidazole.

Catalyst in Chemical Processes

While this compound is primarily recognized and utilized as a stoichiometric acylating reagent, the imidazole core structure is fundamental to various catalytic processes in chemistry and biology. nih.gov Imidazole and its derivatives are known to function as organocatalysts, particularly in promoting hydrolysis reactions and in protein folding. psu.edunih.gov

The catalytic activity of imidazole stems from its ability to act as both a proton shuttle and a nucleophile. nih.gov In enzymatic systems, the imidazole side chain of the amino acid histidine is a common catalytic residue involved in a wide array of biochemical transformations. nih.gov

In synthetic chemistry, imidazole has been shown to catalyze processes such as ester hydrolysis through general base catalysis. psu.edu Furthermore, N-acylimidazoles are recognized as reactive intermediates in certain catalytic cycles. kyoto-u.ac.jp They exhibit a balance of moderate reactivity and relative stability in aqueous media, which is crucial for their role in biological activation processes, such as in the human complement component C4B. kyoto-u.ac.jp

Although direct evidence for this compound acting as a catalyst in a specific, named chemical process is not prominent in the literature, its structural components suggest potential. The imidazole moiety provides the catalytic functionality seen in other imidazole-based catalysts. nih.govpsu.edu However, the high reactivity of the N-pentafluoropropionyl bond means the molecule is far more likely to act as a single-turnover reagent, transferring the acyl group, rather than being regenerated in a catalytic cycle. The potential for the imidazole byproduct to act as a catalyst in the reaction mixture after the initial acylation step exists, consistent with the known catalytic properties of imidazole itself. psu.edu

Theoretical and Computational Investigations of 1 Pentafluoropropionyl Imidazole

Electronic Structure and Bonding Analysis

The electronic structure of 1-(pentafluoropropionyl)imidazole is significantly influenced by the interplay between the electron-rich imidazole (B134444) ring and the strongly electron-withdrawing pentafluoropropionyl group. The imidazole ring itself is an aromatic heterocycle with two nitrogen atoms, contributing to a π-electron system that is susceptible to electrophilic attack. tsijournals.com However, the attachment of the pentafluoropropionyl group (-COCF2CF3) drastically alters this electronic landscape.

Computational studies, such as those employing Density Functional Theory (DFT), can provide a more quantitative understanding of the electronic distribution. These calculations can map the molecular electrostatic potential (MEP), visually representing the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a significant positive potential around the carbonyl carbon and a corresponding decrease in negative potential on the imidazole ring compared to imidazole itself.

The bonding within the molecule can also be analyzed computationally. The carbon-nitrogen bond between the carbonyl group and the imidazole ring is of particular interest. This bond is an amide-like bond and possesses some degree of double bond character due to resonance, although this is likely diminished by the electron-withdrawing nature of the perfluoroalkyl group. The bond lengths and angles within the molecule, which can be predicted through geometry optimization calculations, provide further insight into the bonding arrangement. For instance, the C-F bonds are expected to be strong and short due to the high electronegativity of fluorine.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound, particularly its role as an acylating agent.

Characterization of Transition States for Acylation Reactions

Acylation reactions involving this compound proceed through a transition state, which is a high-energy, transient species that exists for a fleeting moment as reactants are converted to products. chemguide.co.uk Computational methods can be used to locate and characterize the geometry and energy of these transition states. For the acylation of a nucleophile (e.g., an alcohol or amine) by this compound, the reaction is expected to proceed via a tetrahedral intermediate.

The transition state leading to this intermediate would involve the partial formation of a bond between the nucleophile and the electrophilic carbonyl carbon, and the partial breaking of the carbonyl π-bond. Computational software can calculate the vibrational frequencies of the transition state structure, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate towards the product. The enthalpy of transfer for transition states in reactions with imidazole has been studied to understand their structure and solvation. rsc.org

Energy Profiles of Key Chemical Transformations

An energy profile, or reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products. wikipedia.org For the acylation reaction of this compound, computational chemistry can be used to construct such a profile. This would involve calculating the energies of the reactants (this compound and the nucleophile), the transition state, any intermediates, and the final products.

Structure-Reactivity Relationship Studies

The unique structure of this compound directly dictates its reactivity. The primary factor is the extreme electrophilicity of the carbonyl carbon, a direct consequence of the five fluorine atoms. This makes it a highly effective acylating agent, readily transferring the pentafluoropropionyl group to a wide range of nucleophiles.

Structure-reactivity relationship studies, often aided by computational analysis, can compare the reactivity of this compound to other acylating agents. For instance, comparing it to its non-fluorinated analog, 1-propionylimidazole, would highlight the dramatic increase in reactivity due to fluorination. Similarly, a comparison with 1-(trifluoroacetyl)imidazole (B74255) could provide insights into the effect of the perfluoroethyl group versus a trifluoromethyl group.

Computational studies can quantify this relationship by calculating properties such as the partial charge on the carbonyl carbon or the lowest unoccupied molecular orbital (LUMO) energy. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack. These computational insights, when correlated with experimental reaction rates, provide a robust understanding of how the molecular structure governs chemical reactivity. The study of various imidazole derivatives has shown that their reactivity is strongly influenced by their structure. nih.govnih.govscielo.brnih.govchemijournal.com

Prediction and Interpretation of Spectroscopic Properties

Computational quantum chemistry methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. plos.org

For instance, Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of the IR spectrum. For this compound, strong absorption bands would be predicted for the carbonyl (C=O) stretching mode and the various C-F stretching modes. The calculated frequencies can be compared with experimental IR spectra to confirm the structure and identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structure elucidation. Computational methods can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on the calculated electronic environment around each nucleus. For this compound, the ¹⁹F NMR spectrum would be particularly informative, with distinct signals for the CF₂ and CF₃ groups. Comparing calculated and experimental NMR spectra can aid in the assignment of peaks and provide a detailed picture of the molecular structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). For this compound, the electronic transitions would involve the imidazole ring and the carbonyl group. The effect of the pentafluoropropionyl group on the electronic absorption spectrum, as compared to unsubstituted imidazole, can be rationalized through these computational predictions. The spectroscopic properties of various imidazole derivatives have been studied to understand their photophysical and photosensitizing properties. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The current synthesis of 1-(Pentafluoropropionyl)imidazole typically involves the reaction of imidazole (B134444) with pentafluoropropionyl chloride in an inert atmosphere, often using solvents like dichloromethane (B109758) or acetonitrile. nih.gov While effective, future research is geared towards developing more sustainable and efficient synthetic methods. This includes exploring greener solvents, catalyst systems that can be recycled, and processes that minimize waste and energy consumption.

One promising approach is the use of microwave-assisted synthesis, which has been shown to accelerate the formation of other fluorinated heterocycles, leading to shorter reaction times and higher yields. benthamdirect.com Additionally, researchers are investigating solvent-free reaction conditions and the use of solid-supported catalysts, such as FeCl3/SiO2, which have proven effective in the synthesis of other substituted imidazoles. nih.gov The development of one-pot multicomponent reactions is another area of focus, aiming to streamline the synthesis process by combining multiple steps into a single operation. nih.gov

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Disadvantages | Relevance for this compound |

| Conventional Synthesis | High yield and purity. nih.gov | Use of hazardous solvents, requires inert atmosphere. nih.gov | Current standard method. |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficient. benthamdirect.com | Requires specialized equipment. | Potential for a more sustainable process. |

| Solvent-Free Catalysis | Environmentally friendly, reduced waste. nih.gov | May require higher temperatures. | Could eliminate the need for hazardous solvents. |

| Multicomponent Reactions | High efficiency, atom economy, simplified procedures. nih.gov | Optimization can be complex. | Potential to streamline the synthesis and introduce functional diversity. |

This table is generated based on existing knowledge of imidazole synthesis and projects the potential application and relevance to this compound.

Exploration of Novel Reactivity Pathways and Synthetic Utility

The high reactivity of the acyl imidazole group, enhanced by the electron-withdrawing pentafluoropropionyl moiety, makes this compound a powerful acylating agent. nih.gov Future research will likely focus on exploring novel reactivity pathways beyond its current use in derivatization for gas chromatography. benthamdirect.com

This could involve its use in more complex organic transformations, such as in the synthesis of fluorinated ketones, esters, and amides, which are valuable intermediates in medicinal chemistry. The unique electronic properties of the pentafluoropropionyl group could also be exploited in cycloaddition reactions and in the formation of new heterocyclic systems. researchgate.net Researchers are also interested in the potential for intramolecular catalysis, where the imidazole ring could participate in reactions involving the pentafluoropropionyl group, leading to new and efficient synthetic methodologies. psu.edursc.org

Advanced Applications in Diversified Scientific Fields

The versatile nature of this compound suggests its potential for a wide range of advanced applications.

In material science, fluorinated polymers are highly valued for their unique properties, including chemical inertness, low surface energy, and thermal stability. sciengine.com this compound could serve as a valuable monomer or modifying agent in the synthesis of advanced fluorinated polymers. Its incorporation into polymer chains could impart desirable hydrophobic and oleophobic properties, making these materials suitable for applications such as protective coatings, low-friction surfaces, and advanced membranes. researchgate.net The reactivity of the imidazole group also offers a handle for post-polymerization modification, allowing for the creation of functional materials with tailored properties.

Imidazole and its derivatives are known to act as effective organocatalysts in a variety of chemical transformations. rsc.orgmdpi.com The unique electronic and steric properties of this compound suggest its potential as a novel organocatalyst. The electron-withdrawing nature of the pentafluoropropionyl group can modulate the basicity and nucleophilicity of the imidazole ring, potentially leading to unique catalytic activities. psu.edu Future research may explore its use in reactions such as acyl transfer, ester hydrolysis, and the synthesis of heterocyclic compounds. rsc.orgresearchgate.net

The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity. tandfonline.comnih.gov Given that the imidazole scaffold is a common feature in many pharmaceuticals, this compound represents a valuable building block for the targeted synthesis of novel bioactive derivatives. nih.govnih.gov Its use could facilitate the creation of new drug candidates with improved pharmacological profiles for a range of therapeutic areas, including oncology, infectious diseases, and inflammation. nih.govnih.gov Research in this area will likely focus on synthesizing and screening new fluorinated imidazole-based compounds for their biological activity. semanticscholar.orgscispace.com

Table 2: Potential Bioactive Derivatives from this compound

| Derivative Class | Potential Therapeutic Application | Rationale |

| Fluorinated Anti-inflammatory Agents | Treatment of inflammatory diseases | Imidazole derivatives have shown anti-inflammatory properties. nih.gov |

| Fluorinated Anticancer Agents | Oncology | Fluorination can enhance the efficacy of anticancer compounds. nih.gov |

| Fluorinated Antifungal Agents | Treatment of fungal infections | Azole-based compounds are a major class of antifungals. wikipedia.org |

| Fluorinated Enzyme Inhibitors | Various therapeutic areas | The pentafluoropropionyl group can interact with enzyme active sites. nih.gov |

This table outlines potential future research directions based on the known bioactivity of imidazole and fluorinated compounds.

Integration with High-Throughput Experimentation and Screening Methodologies

High-throughput experimentation (HTE) and high-throughput screening (HTS) are powerful tools in modern chemistry and drug discovery, enabling the rapid testing of numerous compounds and reaction conditions. arvojournals.orgnyu.edu The integration of this compound with these methodologies holds significant promise.

Automated synthesis platforms could be employed to rapidly generate libraries of derivatives from this compound for biological screening. wikipedia.orgnih.gov In HTS campaigns, this compound could be used as a versatile reagent for derivatizing compound libraries to enhance their detectability in various assays, such as fluorescence polarization or mass spectrometry-based methods. nih.govmdpi.com The development of automated and miniaturized screening assays will be crucial for efficiently exploring the vast chemical space accessible from this reactive building block and identifying new leads for materials and medicine. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for synthesizing fluorinated imidazole derivatives like 1-(Pentafluoropropionyl)imidazole?

Methodological Answer:

Fluorinated imidazoles are typically synthesized via palladium-catalyzed cross-coupling reactions or solvent-free condensation. For example, 1,2,4,5-tetrasubstituted imidazoles can be synthesized using a one-pot multicomponent reaction under microwave irradiation to enhance yield and purity . Fluorination is often achieved using fluorinated acyl chlorides or electrophilic fluorinating agents. Characterization involves H/C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and elemental analysis (e.g., C: 76.64%, H: 4.66% for a biphenyl-substituted derivative) .

Basic: How should researchers validate the structural identity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : F NMR to confirm fluorination patterns (e.g., −120 to −140 ppm for CF groups) .

- Infrared (IR) Spectroscopy : C=O stretching (1650–1750 cm) and C-F vibrations (1000–1300 cm) .

- Elemental Analysis : Match calculated vs. observed C/F/N ratios (e.g., CHFN: C 76.64%, F 12.55%) .

Advanced: What experimental designs are optimal for assessing this compound’s enzymatic inhibition (e.g., thromboxane synthase)?

Methodological Answer:

Use platelet-rich plasma (PRP) assays to measure thromboxane B (TxB) suppression:

Pre-incubate PRP with the compound (0.1–10 µM).

Induce aggregation with collagen (1–5 µg/mL).

Quantify TxB via ELISA (IC values <1 µM indicate potency) .

For nitric oxide synthase (NOS) inhibition, measure nitrite accumulation in macrophage lysates using Griess reagent .

Table 1 : Inhibitory Potency of Imidazole Derivatives

| Compound | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| CBS612 (imidazole) | Thromboxane Synthase | 0.00005 | |

| TRIM | Neuronal NOS | 0.0000282 |

Advanced: How does the pentafluoropropionyl group influence metabolic stability and target binding?

Methodological Answer:

The pentafluoropropionyl group enhances:

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation (e.g., 4-fluoroimidazole shows 3× longer half-life than non-fluorinated analogs) .

- Binding Affinity : Electronegative fluorine strengthens hydrogen bonds (e.g., ∆G = −9.2 kcal/mol in docking studies with EGFR) .

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

Advanced: How to resolve contradictory data when this compound affects cyclooxygenase (COX) and lipoxygenase (LOX) pathways?

Methodological Answer:

Dose-Response Analysis : Test low (0.1–1 µM) vs. high (10–100 µM) concentrations to identify pathway bias (e.g., LOX activation at intermediate doses due to Ca-dependent redox shifts) .

Inhibitor Coadministration : Use selective COX-2 (celecoxib) or LOX (zileuton) inhibitors to isolate pathway contributions .

Metabolite Profiling : Quantify prostaglandin E (PGE) and leukotriene B (LTB) via LC-MS to confirm pathway modulation .

Basic: Which analytical methods ensure purity and stability of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via mass spectrometry (e.g., m/z shifts indicating hydrolysis) .

Advanced: How can computational modeling optimize this compound derivatives for target specificity?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding poses with thromboxane synthase (PDB: 5LZ1). Prioritize derivatives with ∆G < −8 kcal/mol .

ADMET Prediction : SwissADME calculates bioavailability (TPSA < 90 Å) and toxicity (AMES test for mutagenicity) .

QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC to guide fluorination .

Advanced: What structural insights can be drawn from comparing this compound with other fluorinated imidazoles?

Methodological Answer:

- Substituent Effects : 2-Trifluoromethyl groups (TRIM) increase NOS inhibition (IC = 28.2 pM) vs. non-fluorinated analogs (IC > 1 µM) .

- Stereoelectronic Tuning : Para-fluoro substituents on benzyl groups enhance thromboxane inhibition (e.g., 1-(4-fluorobenzyl) derivatives show 10× selectivity over COX-1) .

Table 2 : Fluorination Impact on Biological Activity

| Compound | Fluorine Position | Target | Activity Enhancement |

|---|---|---|---|

| TRIM | 2-CF | Neuronal NOS | 1000× vs. non-fluorinated |

| Flutrimazole | 2-F, 4-F | Antifungal | 5× lower MIC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.